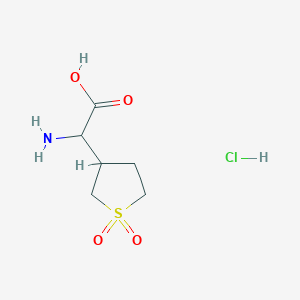
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-(1-pyrrolidinyl)butanamide, commonly known as Fluorophenibut, is a synthetic compound that belongs to the family of nootropic drugs. It is a derivative of the well-known GABAergic compound, Phenibut, and is known for its anxiolytic and cognitive-enhancing effects. Fluorophenibut is a relatively new compound and is yet to be fully explored for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of Fluorophenibut is not yet fully understood. However, it is believed to act as a GABA-B receptor agonist, which leads to the activation of GABAergic neurotransmission. This, in turn, leads to the inhibition of neuronal excitability, resulting in its anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Fluorophenibut has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation. It also increases the levels of GABA in the brain, which leads to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
Fluorophenibut has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It also exhibits anxiolytic and cognitive-enhancing effects, which make it a useful tool for studying the effects of anxiety and cognitive impairment on behavior. However, its use is limited by its potential for abuse and dependence, which makes it unsuitable for long-term experiments.
Future Directions
There are several future directions for the study of Fluorophenibut. One potential direction is the study of its effects on cognitive impairment in animal models of Alzheimer's disease. Another direction is the study of its potential use in the treatment of anxiety and depression in humans. Further research is also needed to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Fluorophenibut is a synthetic compound that exhibits anxiolytic and cognitive-enhancing effects. It has several potential applications in scientific research, including the study of anxiety, depression, and cognitive impairment. However, its use is limited by its potential for abuse and dependence. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Fluorophenibut involves the reaction of 4-fluorophenylacetic acid with 1-pyrrolidinebutanone in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques.
Scientific Research Applications
Fluorophenibut has been studied for its potential applications in scientific research. It has been found to exhibit anxiolytic and cognitive-enhancing effects in animal models. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-pyrrolidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFMFMSFYVYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2951330.png)


![7-[Chloro(difluoro)methyl]-3-(phenylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrimidine](/img/structure/B2951333.png)

![Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate](/img/structure/B2951337.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2951338.png)
![4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2951340.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2951341.png)